
3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C7H11ClN2O2S and its molecular weight is 222.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Synthesis
- A novel ionic liquid, 1-sulfopyridinium chloride, was synthesized and characterized. It was used as an efficient and reusable catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and various aldehydes (Moosavi-Zare et al., 2013).
Synthesis of Novel Compounds
- Research focused on the sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride, leading to the formation of new compounds like 3-methyl-5-naphthyl-4-tosylamino-1H-pyrazole. These structures were verified using various spectroscopic methods (Povarov et al., 2017).
Antimicrobial Activity Studies
- A study synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, exploring their potential antimicrobial activities. Various derivatives were created and tested for their efficacy (El‐Emary et al., 2002).
Method Development in Medicinal Chemistry
- A sulfur-functionalized aminoacrolein derivative was utilized for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This study highlights a parallel medicinal chemistry approach to synthesize pyrazole-4-sulfonamides (Tucker et al., 2015).
Structural and Computational Chemistry
- A pyrazolo[3,4-b]pyridin-3-ol derivative was synthesized, and its molecular structure was analyzed using X-ray diffraction and density functional theory calculations. The study provides insights into the molecular behavior and properties of such compounds (Shen et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The sulfonyl chloride group may also undergo nucleophilic substitution reactions with biological nucleophiles .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly as a sulfonylating agent. It interacts with various enzymes and proteins, often modifying their activity through sulfonylation. This compound can react with nucleophilic amino acid residues such as serine, threonine, and cysteine in proteins, leading to the formation of sulfonylated derivatives . These interactions can alter the enzymatic activity and protein function, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor instance, it has been observed to inhibit certain kinases by sulfonylating key residues in their active sites, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through covalent modification of biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins . This modification can result in enzyme inhibition or activation, depending on the specific target and context. For example, sulfonylation of cysteine residues in the active site of an enzyme can lead to irreversible inhibition, while modification of regulatory proteins can alter their activity and stability .
Temporal Effects in Laboratory Settings
The stability and effects of this compound in laboratory settings can vary over time. This compound is generally stable under normal storage conditions but can degrade under extreme conditions such as high temperature or acidic environments . In vitro studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure time . Long-term effects in in vivo studies are less well-documented but may include sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity . At higher doses, it can induce adverse effects such as cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where a certain concentration is required to achieve a measurable biological response . Toxicity studies in animal models are essential to determine the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit or activate metabolic enzymes by covalent modification, thereby affecting metabolic flux and metabolite levels . For example, sulfonylation of key enzymes in glycolysis or the citric acid cycle can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and biosynthesis . Understanding these interactions is crucial for elucidating the metabolic effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can localize to various compartments, including the cytoplasm, nucleus, and organelles, where it exerts its biochemical effects . The distribution within tissues can also vary, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, sulfonylation of nuclear localization signals can facilitate the transport of proteins to the nucleus, where they can influence gene expression and other nuclear processes . Additionally, this compound can accumulate in organelles such as mitochondria, affecting their function and metabolic activity .
Properties
IUPAC Name |
3-methyl-1-propylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-4-10-5-7(6(2)9-10)13(8,11)12/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMJWSVCOHMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599117 | |
| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006453-67-3 | |
| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




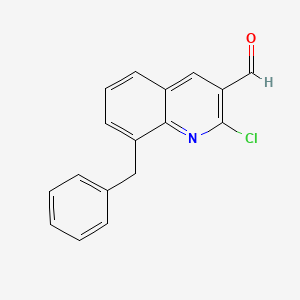
amine](/img/structure/B1320156.png)
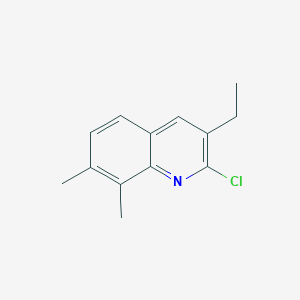
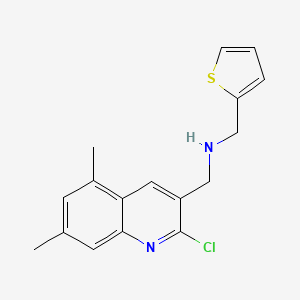
![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)
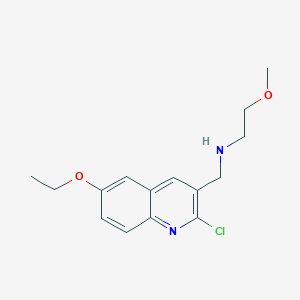
![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)
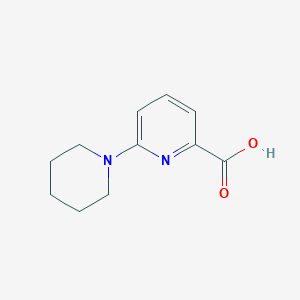
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)

![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)

